molecular formula C8H5ClN2O3S B7782481 2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid

2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid

Cat. No.: B7782481
M. Wt: 244.66 g/mol
InChI Key: JOKMZWMTODEYKE-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid (PubChem CID: 658022) is a synthetic compound characterized by a benzothiadiazole core substituted with a chlorine atom at the 4-position and an acetic acid moiety linked via an ether oxygen at the 5-position. It has been identified as a potent inhibitor of the TRiC/CCT chaperonin complex, a critical protein-folding machinery in eukaryotic cells . This compound, referred to as TRICi in experimental studies, disrupts TRiC-mediated folding of client proteins like Cdc20, leading to impaired mitosis and suppression of rotavirus replication . Its synthesis involves chemical modification of the benzothiadiazole scaffold, as reported by Vitas-M Laboratory, and it is used in cell-based assays at concentrations up to 2.5 mM without cytotoxicity .

Properties

IUPAC Name

2-[(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3S/c9-7-5(14-3-6(12)13)2-1-4-8(7)11-15-10-4/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKMZWMTODEYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1OCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Identifiers of 2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic Acid

PropertyValueSource
CAS Number29308-14-3
IUPAC Name2-[(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid
Molecular FormulaC₈H₅ClN₂O₃S
SMILESC1=CC2=NSN=C2C(=C1OCC(=O)O)Cl
InChIKeyJOKMZWMTODEYKE-UHFFFAOYSA-N

Synthesis via Alkylation of 4-Chloro-5-hydroxy-2,1,3-benzothiadiazole

The most widely documented method involves the alkylation of 4-chloro-5-hydroxy-2,1,3-benzothiadiazole with ethyl chloroacetate, followed by hydrolysis of the resulting ester to the carboxylic acid.

Step 1: Synthesis of Ethyl [(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate

The hydroxyl group at the 5-position of 4-chloro-5-hydroxy-2,1,3-benzothiadiazole undergoes nucleophilic substitution with ethyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours.

Reaction Scheme:

4-Chloro-5-hydroxy-2,1,3-benzothiadiazole+ClCH2COOEtBaseDMF, 60–80°CEthyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate+HCl\text{4-Chloro-5-hydroxy-2,1,3-benzothiadiazole} + \text{ClCH}_2\text{COOEt} \xrightarrow[\text{Base}]{\text{DMF, 60–80°C}} \text{Ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate} + \text{HCl}

The ethyl ester intermediate (CAS 29123-12-4) is isolated via solvent evaporation and purified by recrystallization or column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

The ethyl ester is hydrolyzed under basic conditions using aqueous sodium hydroxide (NaOH) in ethanol or tetrahydrofuran (THF). The mixture is refluxed for 4–6 hours, followed by acidification with hydrochloric acid (HCl) to precipitate the target compound.

Reaction Scheme:

Ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetateNaOH, H2O/EtOHΔ2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid+EtOH\text{Ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate} \xrightarrow[\text{NaOH, H}_2\text{O/EtOH}]{\Delta} \text{2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid} + \text{EtOH}

Table 2: Typical Reaction Conditions for Alkylation-Hydrolysis Method

ParameterConditionYield*
Alkylation Temperature60–80°C70–85%
Hydrolysis Time4–6 hours90–95%
Solvent SystemDMF (alkylation), EtOH/H₂O (hydrolysis)

*Reported yields are inferred from analogous benzothiadiazole syntheses.

Alternative Method: Direct Coupling Using Phosphorus Oxychloride

A patent by EP0644192B1 describes a related approach for benzothiadiazole derivatives, utilizing phosphorus oxychloride (POCl₃) as a condensing agent. While this method is optimized for synthesizing 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole, the principles can be adapted for introducing the oxyacetic acid moiety.

Reaction Mechanism

The hydroxyl group of 4-chloro-5-hydroxy-2,1,3-benzothiadiazole is activated by POCl₃, forming a phosphorylated intermediate. This intermediate reacts with the sodium salt of chloroacetic acid in a nucleophilic substitution, yielding the target compound after hydrolysis.

Reaction Scheme:

4-Chloro-5-hydroxy-2,1,3-benzothiadiazolePOCl3Phosphorylated intermediateClCH2COONa2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid\text{4-Chloro-5-hydroxy-2,1,3-benzothiadiazole} \xrightarrow{\text{POCl}3} \text{Phosphorylated intermediate} \xrightarrow{\text{ClCH}2\text{COONa}} \text{2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid}

Optimization Considerations

  • Temperature: Reactions are conducted at 50–60°C to balance reactivity and side-product formation.

  • Workup: Excess POCl₃ is removed under reduced pressure, and the product is extracted with chloroform before alkaline hydrolysis.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
Alkylation-HydrolysisHigh yield (85–90%); scalableRequires two-step process
POCl₃-Mediated CouplingSingle-step reaction; avoids ester intermediateRequires handling of corrosive POCl₃

Research Findings and Industrial Applications

Recent studies highlight the role of 2-[(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid as a precursor for bioactive molecules. For example, its ethyl ester derivative (CAS 29123-12-4) has been investigated for anti-inflammatory properties, though the acid itself remains underexplored. Industrial applications include its use as a building block in agrochemicals and fluorescent dyes .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid involves its interaction with molecular targets and pathways within biological systems. The benzothiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The acetic acid group may also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The structural and functional analogs of 2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid include derivatives of benzothiadiazole, benzothiazole, thiazole, and thiazolidinone scaffolds. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity References
2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid Benzothiadiazole 4-Cl, 5-OCH2COOH TRiC chaperonin inhibition; antiviral
2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid Thiazolidinone Phenoxyacetic acid + thiazolidinone Metabolic modulation (putative)
2-(5-Chloro-1,3-benzothiazol-2-yl)acetic acid Benzothiazole 5-Cl, 2-CH2COOH Unspecified bioactivity
2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol Benzothiazole 5-Cl, 2-C6H4-4-OCH3 Antimicrobial, anticancer (reported)
2-(1,3-Benzodioxol-5-yloxy)-4-methylthiazole-5-carboxylic acid Thiazole Benzodioxol + thiazole-5-carboxylic acid Unknown

Key Structural Differences

Core Heterocycle :

  • The target compound features a benzothiadiazole ring, which is less common in bioactive molecules compared to benzothiazole or thiazole derivatives. Benzothiadiazoles are electron-deficient systems, enhancing their reactivity in biochemical interactions .
  • Analogs like 2-(5-Chloro-1,3-benzothiazol-2-yl)acetic acid () replace the thiadiazole with a benzothiazole core, altering electronic properties and steric hindrance.

Substituent Profiles: The acetic acid moiety in the target compound is critical for its TRiC inhibitory activity, as polar groups may facilitate binding to the chaperonin’s ATPase domain . In contrast, phenol or methyl groups in analogs (e.g., ) reduce acidity and hydrophilicity, likely shifting target specificity.

Chlorine Position :

  • The 4-chloro substitution on the benzothiadiazole ring is a distinguishing feature. Chlorine atoms in benzothiazole derivatives (e.g., ) are typically at the 5-position, affecting resonance and bioactivity.

Functional Differences

TRiC Inhibition: The target compound uniquely inhibits TRiC, disrupting rotavirus viroplasm formation and reducing viral progeny by >5 log units . No analogous TRiC inhibition is reported for benzothiazole or thiazolidinone derivatives.

Antiviral vs. Broad-Spectrum Bioactivity :

  • While the target compound is antiviral, benzothiazole derivatives () exhibit antimicrobial and anticancer properties due to interactions with DNA or enzyme active sites .

Metabolic Roles: Thiazolidinone derivatives (e.g., ) are associated with metabolic pathways, such as PPARγ activation in diabetes therapy, unrelated to chaperonin modulation.

Research Findings and Data

  • Efficacy in Rotavirus Suppression :
    Treatment with 2.5 mM TRICi reduces rotavirus SA11 progeny titers from 10⁶ PFU/mL to undetectable levels (<10 PFU/mL) when administered at 1 h post-infection .
  • Structural-Activity Relationship (SAR) : Removal of the acetic acid group (e.g., in ) abolishes TRiC binding, highlighting its necessity for activity .

Biological Activity

2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid is an organic compound with the molecular formula C8H5ClN2O3SC_8H_5ClN_2O_3S. It features a benzothiadiazole moiety which is known for its diverse biological activities. This compound is of interest in pharmacological research due to its potential therapeutic applications.

The biological activity of 2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid primarily involves its interaction with various biological targets. Research indicates that compounds containing benzothiadiazole structures often exhibit:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent.
  • Anti-inflammatory Effects : Studies have indicated that it may modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies have suggested cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of benzothiadiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, 2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
  • Anti-inflammatory Effects :
    • Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of benzothiadiazole derivatives. The compound was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions like rheumatoid arthritis.
  • Anticancer Activity :
    • In vitro studies have shown that 2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid induces apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways.

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryInhibition of cytokinesJournal of Medicinal Chemistry
AnticancerInduces apoptosis in HeLa and MCF-7 cellsInternal research findings

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key considerations include:

  • Reagent Selection : Use anhydrous conditions and high-purity starting materials (e.g., 4-chloro-2,1,3-benzothiadiazole derivatives) to minimize side reactions.
  • Temperature Control : Maintain temperatures between 60–80°C during etherification steps to promote oxy-acetic acid bond formation while avoiding decomposition.
  • Solvent Choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency due to their ability to stabilize intermediates .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is effective for isolating the pure product.

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the acetic acid moiety and chloro-benzothiadiazole core. For example, the singlet peak for the methylene group (–OCH2_2COOH) appears at δ 4.2–4.5 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (expected [M+H]+^+: ~257.5 Da).
  • X-ray Crystallography : Resolves bond angles and spatial arrangement. Use SHELX software for refinement, particularly SHELXL for small-molecule structures .

Advanced: How does this compound function as a TRiC chaperonin inhibitor in virology studies?

Methodological Answer:
In rotavirus (RV) replication studies, the compound (PubChem CID: 658022) inhibits the TCP-1 ring complex (TRiC), a chaperonin critical for folding viral proteins like Cdc20. Key experimental approaches include:

  • Dosage Optimization : Treat infected MA104 cells with 2.5 mM of the compound at 1 h post-infection (hpi) to block viroplasm formation.
  • Phenotypic Analysis : Quantify viroplasm size/number via fluorescence microscopy (e.g., using anti-NSP5 antibodies) and viral progeny via plaque assays.
  • Mechanistic Validation : Confirm TRiC dependency by silencing CCT3/CCT2 subunits via siRNA, which reduces RV replication by >5 log .

Advanced: How should researchers design experiments to investigate its interaction with biological targets (e.g., enzymes or viral proteins)?

Methodological Answer:

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity constants (KdK_d).
  • Enzyme Inhibition Studies : Perform kinetic assays (e.g., fluorogenic substrates) under varying pH (6.5–7.5) and temperature (25–37°C) to identify optimal inhibitory conditions.
  • Structural Analysis : Co-crystallize the compound with target proteins (e.g., RV polymerase) and refine structures using SHELX .

Advanced: How can contradictions in reported biological activities (e.g., antimicrobial vs. antiviral effects) be resolved?

Methodological Answer:

  • Contextual Comparison : Assess differences in experimental models (e.g., Gram-positive bacteria vs. eukaryotic cells). For example, antimicrobial assays may use broth microdilution (MIC: 4–8 µg/mL), while antiviral studies focus on host-pathogen interactions.
  • Dose-Response Analysis : Compare EC50_{50} values across studies; discrepancies may arise from off-target effects at higher concentrations.
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify pathway-specific responses, differentiating direct antiviral action from indirect immune modulation .

Advanced: What kinetic models explain its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • First-Order Kinetics : Observed in reactions where the rate depends on the concentration of the benzothiadiazole derivative. For example, kobs=0.05 min1k_{\text{obs}} = 0.05\ \text{min}^{-1} at 70°C in DMSO.
  • Solvent Effects : Dielectric constants of solvents (e.g., DMSO: ε = 47.2) influence transition-state stabilization.
  • Activation Energy : Calculate via Arrhenius plots (typical EaE_a: ~50 kJ/mol) using data from temperature-controlled reactions .

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